Ethylene-d4-diamine

Analytical Chemistry Mass Spectrometry Internal Standard

Ethylene-d4-diamine (CAS 37164-19-5) is a stable, isotopically labeled analog of ethylenediamine, in which all four hydrogen atoms on the carbon backbone are replaced with deuterium. This C-deuteration results in a molecular formula of C₂D₄H₄N₂, a molecular weight of 64.12 g/mol, and provides a +4 Da mass shift relative to the unlabeled parent compound (C₂H₈N₂, MW 60.10 g/mol).

Molecular Formula C2H8N2
Molecular Weight 64.12 g/mol
CAS No. 37164-19-5
Cat. No. B042850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylene-d4-diamine
CAS37164-19-5
Synonyms1,2-Ethanediamine-d4;  1,2-Ethanediamine-d4;  1,2-Diaminoethane-d4;  Chlor-ethamine-d4;  Dimethylenediamine-d4;  Ethylenediammonium-d4
Molecular FormulaC2H8N2
Molecular Weight64.12 g/mol
Structural Identifiers
SMILESC(CN)N
InChIInChI=1S/C2H8N2/c3-1-2-4/h1-4H2/i1D2,2D2
InChIKeyPIICEJLVQHRZGT-LNLMKGTHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylene-d4-diamine (CAS 37164-19-5): A C-Deuterated Ethylenediamine Standard for Quantitative Isotope Tracing and Mechanistic Studies


Ethylene-d4-diamine (CAS 37164-19-5) is a stable, isotopically labeled analog of ethylenediamine, in which all four hydrogen atoms on the carbon backbone are replaced with deuterium . This C-deuteration results in a molecular formula of C₂D₄H₄N₂, a molecular weight of 64.12 g/mol, and provides a +4 Da mass shift relative to the unlabeled parent compound (C₂H₈N₂, MW 60.10 g/mol) . As a deuterated isotopologue, it is primarily employed as a specialized research tool in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS)-based quantification, and for investigating reaction mechanisms through kinetic isotope effects (KIE) .

Why Unlabeled Ethylenediamine and N-Deuterated Analogs Cannot Substitute for Ethylene-d4-diamine in Quantitative Analyses and Mechanistic Probes


In quantitative mass spectrometry and NMR studies, the direct substitution of unlabeled ethylenediamine for ethylene-d4-diamine is fundamentally invalid. The primary differentiation lies in the isotopic label itself. Ethylene-d4-diamine, with a +4 Da mass shift, is designed to act as a distinct internal standard or tracer, co-eluting with its unlabeled counterpart but being distinguishable by mass spectrometry . Furthermore, the specific position of deuteration is critical. Analogs such as ethylene diamine-N-d4 (deuteration on amine groups) or ethylenediamine-d8 (full deuteration) will exhibit different physical properties, reactivities, and isotopic signatures, rendering them unsuitable for assays designed to track C-deuterium behavior or to serve as an internal standard for C₂H₈N₂ quantitation [1]. The C-D bonds in ethylene-d4-diamine also exhibit a quantifiably different kinetic isotope effect compared to N-D bonds, making it the specific reagent of choice for probing reaction mechanisms involving C-H/C-D cleavage .

Quantitative Differentiation of Ethylene-d4-diamine (CAS 37164-19-5): A Comparative Evidence Guide


Superior Isotopic Purity and Defined Mass Shift for Internal Standardization Versus Unlabeled Ethylenediamine

For quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. Ethylene-d4-diamine is supplied with a verified isotopic purity of ≥98 atom % D, creating a reliable +4 Da mass shift (M+4) from unlabeled ethylenediamine (M) . This defined mass difference is essential for accurate quantification, allowing the analyte and its internal standard to be resolved by the mass spectrometer even if they are not separated chromatographically .

Analytical Chemistry Mass Spectrometry Internal Standard

Defined Synthetic Utility: High-Yield Synthesis of a Key Mono-Protected Synthon from Ethylene Oxide-d4

Ethylene-d4-diamine is a critical precursor for synthesizing C-deuterated ethylenediamine synthons used in materials like PAMAM dendrimers for neutron scattering studies. A reported synthesis of the mono-protected synthon N1-tritylethane-1,1,2,2-d4-1,2-diamine proceeds in three steps from ethylene oxide-d4 with a combined yield of 68–76% [1]. This route is specifically enabled by the availability of C-deuterated ethylene oxide, highlighting the utility of ethylene-d4-diamine as a building block for complex deuterated molecules [1].

Synthetic Chemistry Dendrimer Synthesis Isotope Labeling

Quantifiable Kinetic Isotope Effect (KIE) for Probing C-H/C-D Cleavage Mechanisms

The replacement of hydrogen with deuterium at the carbon positions introduces a primary kinetic isotope effect (KIE) for reactions involving C-H/C-D bond cleavage. While specific numerical KIE values for ethylene-d4-diamine are often reaction-specific, the fundamental principle is well-established: the heavier deuterium isotope forms a stronger C-D bond, requiring higher activation energy to break, which results in a slower reaction rate compared to the C-H bond . This property is directly exploitable for elucidating reaction mechanisms where C-H cleavage is rate-limiting .

Physical Organic Chemistry Reaction Mechanism Kinetic Isotope Effect

Optimal Scientific and Industrial Deployment Scenarios for Ethylene-d4-diamine (CAS 37164-19-5)


Quantitative LC-MS/MS Analysis of Ethylenediamine and its Derivatives

In quantitative LC-MS/MS workflows, ethylene-d4-diamine is the optimal internal standard (IS) for ethylenediamine. By spiking a known amount of this deuterated standard (≥98 atom % D) into samples, analysts can accurately correct for variations in sample preparation, ionization efficiency, and matrix effects . The +4 Da mass shift ensures the IS and analyte signals are fully resolved by the mass analyzer, enabling precise quantification even without complete chromatographic separation .

Synthesis of C-Deuterated Building Blocks for Neutron Scattering and Materials Science

Ethylene-d4-diamine is an essential starting material for the synthesis of C-deuterated ethylenediamine synthons, such as N1-tritylethane-1,1,2,2-d4-1,2-diamine . These protected intermediates are crucial for the precise, site-specific incorporation of deuterium labels into complex macromolecular architectures, notably in the synthesis of deuterated PAMAM dendrimers . Such materials are indispensable for characterization by small-angle neutron scattering (SANS) and neutron reflectometry, where the contrast provided by deuterium is required to map molecular structure and dynamics.

Mechanistic Elucidation of C-H Activation and Functionalization Reactions

In physical organic chemistry, ethylene-d4-diamine serves as a mechanistic probe to interrogate reaction pathways involving the ethylenediamine carbon backbone. By comparing the reaction rate of ethylene-d4-diamine to that of unlabeled ethylenediamine, a primary kinetic isotope effect (kH/kD > 1) can be observed if C-H/C-D cleavage is involved in or before the rate-determining step . The magnitude of the KIE provides quantitative insight into the nature of the transition state, a level of detail unattainable with the unlabeled compound .

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